molecular formula C12H4ClF5O3S B1304909 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate CAS No. 885949-55-3

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

Cat. No.: B1304909
CAS No.: 885949-55-3
M. Wt: 358.67 g/mol
InChI Key: BONMTCGVYZSEEY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H4ClF5O3S and a molecular weight of 358.67 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a chlorobenzenesulfonate group, making it a valuable reagent in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate typically involves the reaction of pentafluorophenol with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C6F5OH+ClC6H4SO2ClC6F5OSO2C6H4Cl+HCl\text{C}_6\text{F}_5\text{OH} + \text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{F}_5\text{O}\text{SO}_2\text{C}_6\text{H}_4\text{Cl} + \text{HCl} C6​F5​OH+ClC6​H4​SO2​Cl→C6​F5​OSO2​C6​H4​Cl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorobenzenesulfonate group.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Proteomics Research: The compound is used as a labeling reagent for the identification and quantification of proteins.

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate involves the formation of a reactive intermediate upon nucleophilic attack. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the substitution reaction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzoyl Chloride: Similar in structure but with a benzoyl group instead of a sulfonate group.

    2,3,4,5,6-Pentafluorobenzyl Chloroformate: Contains a chloroformate group, making it useful for different types of reactions.

    Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate: Similar sulfonate structure but with a bromine atom, affecting its reactivity.

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive sulfonate group. This combination makes it particularly effective in nucleophilic substitution reactions and useful in a wide range of scientific research applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONMTCGVYZSEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4ClF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219702
Record name 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-55-3
Record name 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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